molecular formula C13H8F5IO3S B1356971 Bis(4-fluorophenyl)iodonium Trifluoromethanesulfonate CAS No. 732306-64-8

Bis(4-fluorophenyl)iodonium Trifluoromethanesulfonate

Cat. No.: B1356971
CAS No.: 732306-64-8
M. Wt: 466.16 g/mol
InChI Key: HTFNIUDXMGKTQK-UHFFFAOYSA-M
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Scientific Research Applications

Bis(4-fluorophenyl)iodonium trifluoromethanesulfonate has a wide range of applications in scientific research, including:

Safety and Hazards

Bis(4-fluorophenyl)iodonium trifluoromethanesulfonate can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling . It is classified with the signal word “Warning” and is not considered dangerous goods for transportation .

Biochemical Analysis

Cellular Effects

Bis(4-fluorophenyl)iodonium Trifluoromethanesulfonate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress within cells, leading to the activation of stress response pathways and changes in gene expression . Additionally, it can impact cellular metabolism by altering the redox state of cells, which in turn affects metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through oxidation. The compound can bind to enzymes and proteins, leading to their oxidation and subsequent changes in their activity . For example, it can inhibit or activate enzymes by oxidizing their active sites, thereby modulating their catalytic functions . Additionally, the compound can induce changes in gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to light or high temperatures . Long-term studies have shown that prolonged exposure to the compound can lead to cumulative oxidative damage in cells, affecting their function and viability . Therefore, it is essential to store and handle the compound under appropriate conditions to maintain its stability and efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress, which may activate protective cellular pathways . At high doses, it can cause significant oxidative damage, leading to cell death and tissue injury . Studies have also shown that there are threshold effects, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage . Additionally, high doses of the compound can result in toxic or adverse effects, such as inflammation and organ damage .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its role as an oxidizing agent. It interacts with enzymes and cofactors involved in redox reactions, such as oxidoreductases . The compound can affect metabolic flux by altering the redox state of cells, which influences the activity of metabolic enzymes and the levels of metabolites . For example, it can increase the production of reactive oxygen species (ROS), which can further modulate cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can affect its activity and function . For instance, its accumulation in mitochondria can enhance its oxidative effects, leading to mitochondrial dysfunction and altered energy production .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may be localized to the mitochondria, where it can exert its oxidative effects on mitochondrial proteins and enzymes . This localization can influence the compound’s impact on cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-fluorophenyl)iodonium trifluoromethanesulfonate typically involves the reaction of iodobenzene with fluorobenzene in the presence of an oxidizing agent such as trifluoromethanesulfonic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Bis(4-fluorophenyl)iodonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols . The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reactions with amines can yield arylamines, while reactions with alcohols can produce aryl ethers .

Properties

IUPAC Name

bis(4-fluorophenyl)iodanium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2I.CHF3O3S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFNIUDXMGKTQK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)[I+]C2=CC=C(C=C2)F.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F5IO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

732306-64-8
Record name Bis(4-fluorophenyl)iodonium Trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(4-fluorophenyl)iodonium Trifluoromethanesulfonate
Reactant of Route 2
Bis(4-fluorophenyl)iodonium Trifluoromethanesulfonate
Reactant of Route 3
Bis(4-fluorophenyl)iodonium Trifluoromethanesulfonate
Reactant of Route 4
Bis(4-fluorophenyl)iodonium Trifluoromethanesulfonate
Reactant of Route 5
Bis(4-fluorophenyl)iodonium Trifluoromethanesulfonate
Reactant of Route 6
Bis(4-fluorophenyl)iodonium Trifluoromethanesulfonate

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